molecular formula C12H16N2 B6360846 (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-52-3

(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B6360846
CAS No.: 1414960-52-3
M. Wt: 188.27 g/mol
InChI Key: YNWGNIXGOYARFJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminobenzene with a suitable ketone or aldehyde, followed by cyclization to form the quinoxaline ring. The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and the reactions are typically carried out in solvents like ethanol or under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of water as a solvent and the avoidance of hazardous reagents, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .

Major Products Formed

The major products formed from these reactions include a variety of substituted quinoxalines, which can have different functional groups attached to the ring system. These products are of interest for their potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexahydro modification provides additional flexibility and potential for interactions with biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

(6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGNIXGOYARFJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@@H](C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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